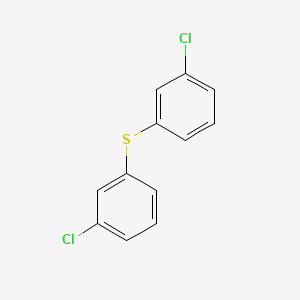
1,1'-Sulfanediylbis(3-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediylbis(3-chlorobenzene) is a chemical compound with the molecular formula C12H8Cl2S. It is characterized by the presence of two chlorobenzene rings connected by a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,1’-Sulfanediylbis(3-chlorobenzene) typically involves the reaction of 3-chlorobenzenethiol with a suitable chlorinating agent. One common method is the reaction of 3-chlorobenzenethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1,1’-Sulfanediylbis(3-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols and other sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The chlorobenzene rings can undergo electrophilic aromatic substitution reactions. Typical reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Applications De Recherche Scientifique
1,1’-Sulfanediylbis(3-chlorobenzene) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfanediylbis(3-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
The molecular targets and pathways involved in its mechanism of action are still under investigation, but studies suggest that it may interact with key regulatory proteins and enzymes, affecting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,1’-Sulfanediylbis(3-chlorobenzene) can be compared with other similar compounds, such as:
Chlorobenzene: A simpler compound with a single chlorobenzene ring. It is used as a solvent and intermediate in organic synthesis.
Dichlorobenzene: Contains two chlorine atoms on a single benzene ring. It is used as a pesticide and deodorant.
Bithionol: A compound with two chlorobenzene rings connected by a sulfur atom, similar to 1,1’-Sulfanediylbis(3-chlorobenzene). It is used as an antimicrobial and antiparasitic agent.
The uniqueness of 1,1’-Sulfanediylbis(3-chlorobenzene) lies in its specific structure and the presence of two chlorobenzene rings connected by a sulfur atom, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5097-96-1 |
|---|---|
Formule moléculaire |
C12H8Cl2S |
Poids moléculaire |
255.2 g/mol |
Nom IUPAC |
1-chloro-3-(3-chlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H |
Clé InChI |
VECFIRWWXYYZIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)SC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


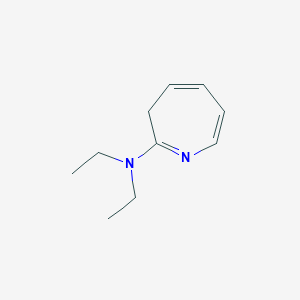
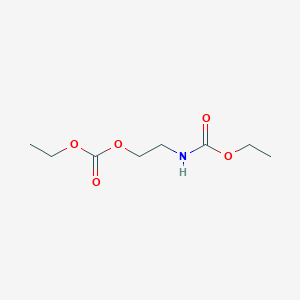
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
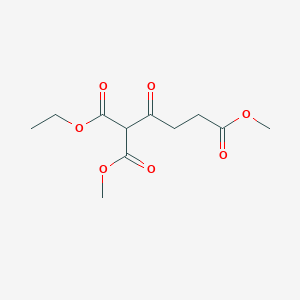
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
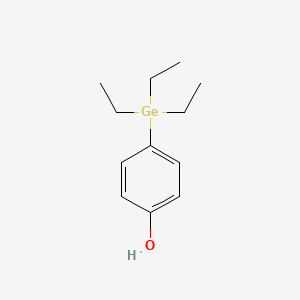

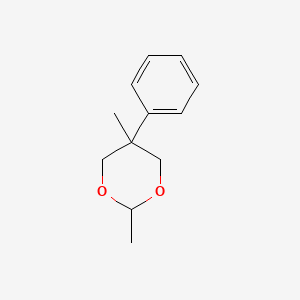



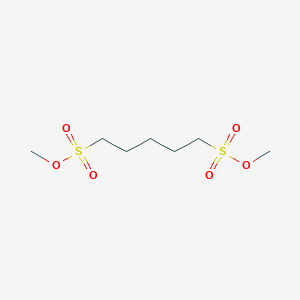
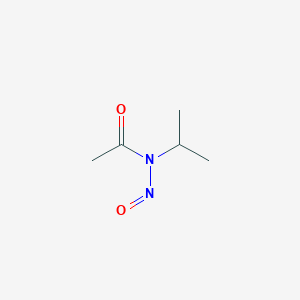
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
